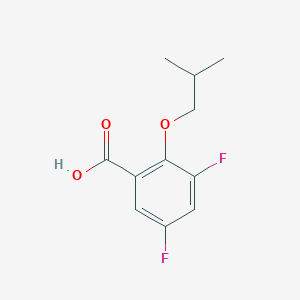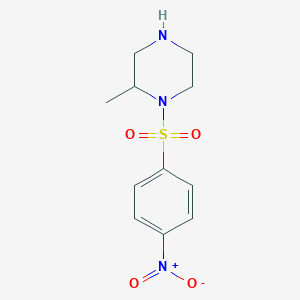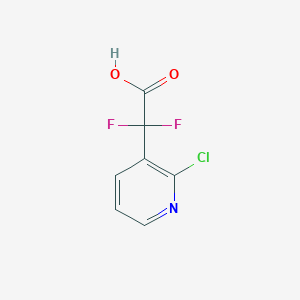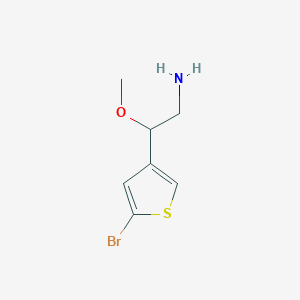
5-(Mercaptomethyl)furan-3-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-(Mercaptomethyl)furan-3-carboxylic acid is an organic compound with the molecular formula C6H6O3S It is a derivative of furan, a heterocyclic organic compound, and contains both a mercaptomethyl group (-CH2SH) and a carboxylic acid group (-COOH) attached to the furan ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 5-(Mercaptomethyl)furan-3-carboxylic acid typically involves the introduction of the mercaptomethyl group and the carboxylic acid group onto the furan ring. One common method involves the reaction of furan-3-carboxylic acid with a thiol reagent under specific conditions to introduce the mercaptomethyl group. The reaction conditions often include the use of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as a base or an acid, to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory synthesis. The process may be optimized for higher yields and purity, and may include additional steps such as purification through recrystallization or chromatography. The choice of reagents, solvents, and catalysts can be tailored to achieve cost-effective and efficient production.
Analyse Chemischer Reaktionen
Types of Reactions
5-(Mercaptomethyl)furan-3-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The mercaptomethyl group can be oxidized to form a sulfonic acid group.
Reduction: The carboxylic acid group can be reduced to form an alcohol group.
Substitution: The hydrogen atoms on the furan ring can be substituted with other functional groups through electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be used under appropriate conditions.
Major Products Formed
Oxidation: Formation of 5-(sulfonylmethyl)furan-3-carboxylic acid.
Reduction: Formation of 5-(mercaptomethyl)furan-3-methanol.
Substitution: Formation of various substituted furan derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
5-(Mercaptomethyl)furan-3-carboxylic acid has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can be used in the development of new materials and catalysts.
Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs or drug delivery systems.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of other valuable compounds.
Wirkmechanismus
The mechanism of action of 5-(Mercaptomethyl)furan-3-carboxylic acid depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to various biochemical effects. The mercaptomethyl group can form covalent bonds with thiol groups in proteins, potentially altering their function. The carboxylic acid group can participate in hydrogen bonding and ionic interactions, influencing the compound’s binding affinity and specificity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Furan-3-carboxylic acid: Lacks the mercaptomethyl group, making it less reactive in certain chemical reactions.
5-Methylfuran-3-carboxylic acid: Contains a methyl group instead of a mercaptomethyl group, resulting in different chemical properties.
2-Furancarboxylic acid: The carboxylic acid group is attached to a different position on the furan ring, leading to different reactivity and applications.
Uniqueness
5-(Mercaptomethyl)furan-3-carboxylic acid is unique due to the presence of both the mercaptomethyl and carboxylic acid groups, which confer distinct chemical reactivity and potential for diverse applications. The combination of these functional groups allows for a wide range of chemical modifications and interactions, making it a valuable compound in various fields of research.
Eigenschaften
Molekularformel |
C6H6O3S |
|---|---|
Molekulargewicht |
158.18 g/mol |
IUPAC-Name |
5-(sulfanylmethyl)furan-3-carboxylic acid |
InChI |
InChI=1S/C6H6O3S/c7-6(8)4-1-5(3-10)9-2-4/h1-2,10H,3H2,(H,7,8) |
InChI-Schlüssel |
XYDMSIPPBRFXFM-UHFFFAOYSA-N |
Kanonische SMILES |
C1=C(OC=C1C(=O)O)CS |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.







![7-(Oxolan-3-yl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13082162.png)




![2-(Propan-2-yl)pyrazolo[1,5-a]pyrimidin-3-amine](/img/structure/B13082217.png)
![(1S)-2-Azabicyclo[2.2.1]heptane-4-carboxylic acid](/img/structure/B13082218.png)


